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CAS No.: 58-54-8

Cat. No.: S527494

Comparative Profile of FXllla Inhibitors

The table below summarizes key information on Ethacrynic Acid and other FXIIIa inhibitors for which data

was available in the search results.

Inhibitor Type | Reported Key Characteristics & Research &
Name Origin Potency (ICso) Selectivity Notes Development Stage

| Ethacrynic Acid [1] [2] [3] | Small Molecule (Michael acceptor) | ~105-120 pM (Activity assay; o-a
polymer.) [1] [3] | - Covalently binds catalytic Cys314 [1] [2].

e Selectivity: Did not affect APTT/PT clotting times at 2.5 mM, suggesting selectivity over serine
proteases [1] [2]. Its selectivity against other transglutaminases (e.g., TG2) is not specified in the
results. | Approved drug (diuretic); investigated for FXllla inhibition in pre-clinical research. | |
Tridegin [4] | Peptide (Giant Amazon leech) | Potent and specific (specific value not given in results)
[4] ] - So far, the only reported potent and specific peptidic inhibitor of FXIlla [4].

e The C-terminal part is key for inhibition, while the N-terminal part contributes to binding affinity [4]. |
Natural product; used as a research tool and a potential lead structure. | | ZED3197 [5] |
Peptidomimetic | Potent (specific value not given in results) [5] | - Selectivity: Reported as a potent
and selective inhibitor of human FXllla [5].

¢ In vivo data suggests it dissociates antithrombotic effect from increased bleeding tendency [5]. |
Potential drug candidate; pre-clinical stage. | | KM93 [6] | Small Molecule (Fluorescent Probe) | N/A| -
A fluorescent probe designed to selectively label active FXllla [6].
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e Reported high efficiency (kinact/Kl = 127,300 M~* min~*) and 6.5-fold selectivity over TG2 [6]. |
Chemical tool for research (imaging). |

Detailed Experimental Data & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental

methodologies used to characterize Ethacrynic Acid's effects on FXIIIa.

Direct Inhibition of Human FXllla Transglutamination Activity

¢ Objective: To determine the potency and efficacy of EA in inhibiting the core enzymatic activity of
FXllla.
e Protocol Summary [1] [2]:

o Assay Type: Bisubstrate-based fluorescence trans-glutamination assay.

o Key Reagents: Human FXllla, dansylcadaverine (amine substrate), N,N-dimethyl-casein (acyl
substrate).

o Procedure: FXllla was pre-incubated with EA in buffer. The reaction was initiated by adding
dansylcadaverine. The initial rate of increase in fluorescence (AEx = 360 nm, AEm = 490 nm)
due to the conjugation of the two substrates was measured.

o Data Analysis: Residual FXllla activity at each [I] was calculated. Data was fitted to a logistic
equation to derive ICso and efficacy (AY%, the maximum achievable inhibition).

¢ Reported Outcome: EA inhibited FXIllla with an I1Cso of 105.9 + 32.5 uM and an efficacy (AY) of 65.7
+11.1% [1] [2] [3].

Effect on FXllla-Mediated Fibrin(ogen) Polymerization

¢ Objective: To establish the physiological relevance of inhibition on a key substrate, fibrin.
e Protocol Summary [1] [3]:

o Assay Type: SDS-PAGE analysis.

o Key Reagents: Fibrinogen, human FXllla, human a-thrombin, CaCl:.

o Procedure: A solution of fibrinogen and FXllla was clotted with thrombin in the presence of
varying EA concentrations. The resulting clots were dissolved and analyzed by SDS-PAGE to
visualize the cross-linked fibrin polymers (y-y dimers and a-a polymers).

o Data Analysis: The intensity of the cross-linked bands was assessed to determine inhibition.

¢ Reported Outcome: EA dose-dependently inhibited the formation of cross-linked fibrin polymers. It
was more potent at inhibiting a-a polymer formation (ICso ~120 uM) than y-y dimer formation (ICso
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~1177 uM) [3].

Effect on FXllla-Mediated Cross-linking of az-Antiplasmin (az-AP)

¢ Objective: To assess the impact on FXIlla's role in protecting clots from fibrinolysis.
e Protocol Summary [1] [3]:
o Assay Type: Western Blot.
o Key Reagents: Fibrinogen, FXllla, oz-AP.
o Procedure: The reaction mixture containing fibrinogen, FXllla, and az2-AP was incubated with
EA. The formation of the high-molecular-weight fibrin(ogen)-az-AP complex was detected via
Western Blot.
¢ Reported Outcome: EA inhibited the cross-linking of az-AP to fibrin at concentrations as low as 100
MM [3].

Selectivity Profiling via Clotting Time Assays

¢ Objective: To evaluate the selectivity of EA against the broader coagulation cascade.
e Protocol Summary [1] [2]:
o Assays: Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT).
o Key Reagent: Pooled normal human plasma.
o Procedure: EA was added to human plasma at concentrations up to 2.5 mM, and standard
APTT and PT assays were performed.
¢ Reported Outcome: EA did not prolong APTT or PT clotting times at the highest concentration tested
(2.5 mM), indicating a lack of significant effect on the intrinsic, extrinsic, and common coagulation
pathways [1] [2].

Molecular Modeling of the Binding Mode

¢ Objective: To propose a putative binding mode of EA within the active site of FXIlla.
e Protocol Summary [1] [2]:
o Method: Computational molecular modeling and docking.
o Software: Maestro (Schrodinger Suite); Glide for non-covalent docking, Covalent Docking tool
for covalent binding.
o Protein Structure: FXllla (PDB ID: 4KTY).
¢ Reported Outcome: The modeling studies demonstrated that the electrophilic Michael acceptor

moiety of EA forms a covalent bond with the catalytic cysteine residue (Cys314) in the active site of
FXllla [1] [2].
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Experimental Workflow Visualization

The following diagram illustrates the logical sequence of key experiments used to characterize Ethacrynic

Acid as a FXIIIa inhibitor, from initial screening to mechanistic studies.
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Interpretation of Key Findings

¢ Mechanism: Ethacrynic Acid acts as a covalent inhibitor of FXIlla, targeting the active site
Cys314. This is consistent with its known chemistry as a Michael acceptor [1] [2].

¢ Specificity Profile: The evidence suggests a degree of functional specificity. EA disrupts the final clot
stabilization step mediated by FXllla without affecting the earlier stages of the coagulation cascade
(as shown by unchanged APTT/PT) [1] [2]. This makes it a useful tool for isolating FXIllla's function.

¢ Limitations for Therapeutic Development: Its moderate potency (ICso in the high uM range) and
potential for off-target effects due to its reactive moiety may limit its direct use as a therapeutic
anticoagulant. However, it serves as a valuable starting point for medicinal chemistry.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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inhibition-specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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